molecular formula C14H12N2 B11892493 2-(6-Methylpyridin-2-YL)-1H-indole

2-(6-Methylpyridin-2-YL)-1H-indole

Cat. No.: B11892493
M. Wt: 208.26 g/mol
InChI Key: FGLCDLRJMLOJFW-UHFFFAOYSA-N
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Description

2-(6-Methylpyridin-2-YL)-1H-indole is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of an indole ring system substituted with a 6-methylpyridin-2-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-YL)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone with hydrazine hydrate in the presence of dimethylacetamide and ethanol . Another approach includes the condensation of 2-(6-methylpyridin-2-yl)ethanamine with appropriate indole derivatives under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow synthesis techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-YL)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(6-Methylpyridin-2-YL)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-YL)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Methylpyridin-2-yl)oxazolo[5,4-f][1,10]phenanthroline
  • 2-(6-Methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
  • N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine

Uniqueness

2-(6-Methylpyridin-2-YL)-1H-indole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with tailored biological and chemical properties .

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)-1H-indole

InChI

InChI=1S/C14H12N2/c1-10-5-4-8-13(15-10)14-9-11-6-2-3-7-12(11)16-14/h2-9,16H,1H3

InChI Key

FGLCDLRJMLOJFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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